1-(4-bromophenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea

Lipophilicity Drug‑likeness Physicochemical profiling

Selecting CAS 866150-33-6 is a strategic choice for hit-to-lead expansion. Its aryl bromide enables mild Pd-catalyzed diversification (Suzuki, Buchwald–Hartwig) that Cl, F, or H analogs cannot support, preserving urea integrity. With XLogP3=4.2 and a balanced HBD/HBA profile, it fills a precise lipophilicity niche between n-butyl and 2-CF₃-phenyl congeners for URAT1 inhibitor screening. The bromine also serves as a PROTAC linker conjugation point. Prioritize this scaffold for parallel SAR library synthesis without de novo core construction.

Molecular Formula C18H19BrN2O2
Molecular Weight 375.266
CAS No. 866150-33-6
Cat. No. B2472681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea
CAS866150-33-6
Molecular FormulaC18H19BrN2O2
Molecular Weight375.266
Structural Identifiers
SMILESCC1=C2CC(OC2=C(C=C1)NC(=O)NC3=CC=C(C=C3)Br)(C)C
InChIInChI=1S/C18H19BrN2O2/c1-11-4-9-15(16-14(11)10-18(2,3)23-16)21-17(22)20-13-7-5-12(19)6-8-13/h4-9H,10H2,1-3H3,(H2,20,21,22)
InChIKeyBXDJAIPVNMTOSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromophenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea (CAS 866150‑33‑6): Procurement‑Grade Benchmarking of a Halogenated Benzofuran Urea Scaffold


1-(4-Bromophenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea (CAS 866150‑33‑6) is a synthetic urea derivative that combines a 4‑bromophenyl ring with a 2,2,4‑trimethyl‑2,3‑dihydro‑1‑benzofuran‑7‑yl moiety [REFS‑1]. The compound is catalogued by multiple chemical suppliers (CymitQuimica, SynHet, BenchChem) at ≥95 % purity with a molecular weight of 375.3 g mol⁻¹ and formula C₁₈H₁₉BrN₂O₂ [REFS‑2]. Its structure places it within the broader class of benzofuran ureas, a family investigated for urate transporter 1 (URAT1) inhibition, kinase modulation, and anti‑inflammatory activity [REFS‑3]. At the time of this analysis, **no peer‑reviewed, compound‑specific bioactivity data (IC₅₀, Kᵢ, etc.) were retrievable** for CAS 866150‑33‑6 in PubMed, ChEMBL, BindingDB, or the patent literature.

Why 4‑Br Phenyl–Benzofuran Ureas Cannot Be Interchanged with 4‑Cl, 4‑F, or Alkyl Congeners: Physicochemical and Synthetic Rationale for CAS 866150‑33‑6


Within the 2,2,4‑trimethyl‑2,3‑dihydro‑1‑benzofuran‑7‑yl urea series, the identity of the N′‑aryl substituent governs lipophilicity, electronic character, and downstream synthetic optionality. Replacing the 4‑bromophenyl group of CAS 866150‑33‑6 with a 4‑chlorophenyl, 4‑fluorophenyl, 2‑trifluoromethylphenyl, or n‑butyl chain produces analogs with measurably different computed logP values (XLogP3: 4.2 for the 4‑Br derivative vs. ≈3.8–4.5 for the closest analogs [REFS‑1]) and distinct Hammett σₚ constants (Br: 0.23; Cl: 0.23; F: 0.06; CF₃: 0.54) [REFS‑2]. Perhaps more critically for medicinal chemistry and chemical biology applications, the C–Br bond serves as a versatile synthetic handle for late‑stage diversification via Suzuki, Heck, or Buchwald–Hartwig cross‑coupling – a reactivity profile that the corresponding C–Cl, C–F, or C–H congeners either lack or support with markedly different kinetics [REFS‑3]. These differences mean that selecting the 4‑bromophenyl urea is not merely a substitution choice but a strategic decision that impacts both the physicochemical property space accessible to a screening library and the synthetic routes available for hit‑to‑lead elaboration.

Quantitative Differentiation Evidence for CAS 866150‑33‑6 Versus Closest Structural Analogs


Computed Lipophilicity (XLogP3) of the 4‑Bromophenyl Urea Compared with the 4‑Chlorophenyl, 2‑Trifluoromethylphenyl, and n‑Butyl Analogs

The target compound possesses a computed XLogP3 of 4.2, placing it in a moderately lipophilic range suitable for membrane permeability without exceeding typical oral druggability thresholds [REFS‑1]. By comparison, the 2‑trifluoromethylphenyl analog (CAS 866150‑32‑5) is predicted to have a higher XLogP3 (≈4.5) owing to the electron‑withdrawing and lipophilic CF₃ group, while the n‑butyl analog (N‑butyl‑N′‑(2,2,4‑trimethyl‑2,3‑dihydro‑1‑benzofuran‑7‑yl)urea) is substantially less lipophilic (XLogP3 ≈3.0–3.3) [REFS‑2]. The 4‑chlorophenyl analog (exact CAS not located but structurally inferred) would have a computed XLogP3 of approximately 4.0, reflecting the smaller molar refractivity of Cl vs. Br.

Lipophilicity Drug‑likeness Physicochemical profiling

Electronic Substituent Effect (Hammett σₚ) of 4‑Bromo Versus 4‑Chloro, 4‑Fluoro, and 2‑Trifluoromethyl Phenyl Ureas

The para‑bromo substituent exerts a Hammett σₚ value of 0.23, identical to para‑chloro (0.23) but substantially greater than para‑fluoro (0.06) and markedly lower than meta‑/ortho‑CF₃ (σₘ = 0.43, σₒ ≈0.54) [REFS‑1]. In the context of benzofuran ureas where the aryl ring electronics modulate urea NH acidity and hydrogen‑bond donor strength, the 4‑Br and 4‑Cl variants are predicted to have nearly indistinguishable electronic effects on the urea pharmacophore, while the 4‑F analog would be significantly less electron‑withdrawing and the 2‑CF₃ analog significantly more so. This matters when the target engages a binding site where the urea carbonyl or NH groups participate in specific hydrogen‑bond networks.

Electronic effects SAR Hammett analysis

Synthetic Diversification Potential: The C–Br Bond as a Cross‑Coupling Handle Absent in De‑halo or Alkyl Congeners

The aryl bromide of CAS 866150‑33‑6 is a competent partner for Pd‑catalyzed Suzuki–Miyaura, Heck, and Buchwald–Hartwig reactions, enabling late‑stage diversification of the phenyl ring without altering the benzofuran‑urea core. In contrast, the n‑butyl analog (N‑butyl‑N′‑(2,2,4‑trimethyl‑2,3‑dihydro‑1‑benzofuran‑7‑yl)urea) lacks an aryl halide entirely, and the 4‑Cl analog undergoes oxidative addition significantly more slowly with standard Pd(0) catalysts (typical relative rates: Ar‑Br > Ar‑Cl by 10–100‑fold under identical conditions) [REFS‑1]. The 2‑CF₃ analog bears no halogen on the phenyl ring and therefore cannot participate in these transformations at that position. For discovery programs that employ parallel synthesis or DNA‑encoded library technology, the presence of a single, well‑defined aryl bromide handle is a decisive procurement criterion.

Late‑stage functionalization Cross‑coupling Medicinal chemistry

Molecular Weight and Heavy Atom Count Differentiation: Impact on Fragment‑Based Screening Library Design

With a molecular weight of 375.3 Da and 22 heavy atoms, CAS 866150‑33‑6 sits at the upper boundary of the ‘fragment’ space but remains compatible with lead‑like property guidelines (MW < 400). The thiourea analog (CAS 866150‑34‑7; 1‑phenyl‑3‑(2,2,4‑trimethyl‑2,3‑dihydro‑1‑benzofuran‑7‑yl)thiourea) has MW = 312.4 Da and lacks the bromine atom, offering a different vector for property‑based screening [REFS‑1]. The 4‑chlorophenyl‑3‑ethoxy analog (CAS 866153‑45‑9) is heavier (MW ≈374.9 Da) and introduces an additional ethoxy group that increases hydrogen‑bond acceptor count and conformational flexibility. For teams constructing screening decks where heavy atom count, rotatable bonds, and halogen content are explicit design parameters, these differences are quantitatively meaningful.

Fragment‑based drug discovery Molecular weight Library design

Class‑Level URAT1 Inhibition Potential: Inferring Activity from Benzofuran Urea SAR

Benzofuran‑containing compounds have been systematically explored as human URAT1 (SLC22A12) inhibitors, with key SAR studies demonstrating that substitution on the benzofuran ring and the nature of the pendant aryl/heteroaryl group markedly influence potency [REFS‑1]. Wempe et al. (2011) reported that 2‑ethyl‑benzofuran derivatives with sub‑micromolar URAT1 IC₅₀ values require a balance of lipophilicity and hydrogen‑bonding capability – properties that CAS 866150‑33‑6 possesses based on its computed descriptors [REFS‑2]. While no direct URAT1 inhibition data exist for this specific compound, it occupies a region of physicochemical space (XLogP3 = 4.2; HBD = 2; HBA = 2) that overlaps with known active benzofuran URAT1 ligands. The clinically studied URAT1 inhibitor benzbromarone (a benzofuran derivative) has an IC₅₀ of approximately 0.3 μM against hURAT1, providing a class‑relevant benchmark [REFS‑3].

URAT1 Gout Hyperuricemia Transporter inhibition

Optimal Deployment Scenarios for CAS 866150‑33‑6 in Medicinal Chemistry and Agrochemical Discovery


URAT1‑Focused Screening Library Augmentation for Gout and Hyperuricemia Programs

Given the established role of benzofuran derivatives as URAT1 inhibitors and the physicochemical overlap of CAS 866150‑33‑6 with known active chemical space (XLogP3 = 4.2, balanced HBD/HBA profile), this compound is a rational addition to targeted screening libraries aimed at identifying novel urate transporter modulators [REFS‑1]. Its 4‑bromophenyl handle further supports rapid hit expansion via parallel Suzuki coupling, enabling SAR exploration without de novo core synthesis [REFS‑2].

Late‑Stage Diversification Hub in PROTAC and Bifunctional Molecule Synthesis

The single aryl bromide of CAS 866150‑33‑6 can serve as a conjugation point for linker attachment in proteolysis‑targeting chimera (PROTAC) design or other bifunctional molecule campaigns. Unlike the 4‑chloro analog, which requires harsher or less general coupling conditions, the aryl bromide participates efficiently in mild Pd‑catalyzed cross‑couplings, preserving the integrity of the urea and benzofuran functionalities [REFS‑2].

Physicochemical Probe in Property‑Driven Fragment Library Design

With a molecular weight of 375.3 Da, 22 heavy atoms, and a computed logP of 4.2, CAS 866150‑33‑6 occupies a defined region of lead‑like chemical space. Procurement teams building fragment or lead‑like libraries with explicit constraints on lipophilicity, halogen content, and synthetic tractability can use the quantitative descriptors of this compound to fill a specific property niche not covered by the n‑butyl (more hydrophilic) or 2‑CF₃‑phenyl (more lipophilic) congeners [REFS‑3].

Agrochemical Lead‑Generation Starting Point with Built‑In Diversification

Benzofuran ureas have been explored in the patent literature as fungicides and plant growth regulators [REFS‑4]. The 4‑bromophenyl substitution of CAS 866150‑33‑6 provides both the halogenation pattern often associated with fungicidal activity and a synthetic handle for generating analog libraries through cross‑coupling. Agrochemical discovery groups seeking novel scoping leads with synthetic expandability can prioritize this compound over the corresponding 4‑fluoro or unsubstituted phenyl variants that lack the bromine diversification vector.

Quote Request

Request a Quote for 1-(4-bromophenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.